molecular formula C7H4Cl2N2 B8646966 2,6-Dichlorophenylcyanamide

2,6-Dichlorophenylcyanamide

Cat. No.: B8646966
M. Wt: 187.02 g/mol
InChI Key: WRDIIXFFFMAOHI-UHFFFAOYSA-N
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Description

2,6-Dichlorophenylcyanamide is an aromatic compound featuring a phenyl ring substituted with chlorine atoms at the 2- and 6-positions and a cyanamide functional group (-NH-C≡N) attached to the aromatic core. The electron-withdrawing chlorine substituents likely enhance the electrophilicity of the cyanamide group, influencing reactivity and stability compared to non-halogenated analogs.

Properties

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

(2,6-dichlorophenyl)cyanamide

InChI

InChI=1S/C7H4Cl2N2/c8-5-2-1-3-6(9)7(5)11-4-10/h1-3,11H

InChI Key

WRDIIXFFFMAOHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Cyanamide, (2,6-dimethylphenyl)- (CAS 20922-60-5)

  • Structure : Methyl groups at the 2- and 6-positions instead of chlorine.
  • Synthesis : Achieved via hydrazone formation with 3-methyl-isoxazole-4,5-dione, yielding 92% efficiency .
  • Key Differences :
    • Methyl groups are electron-donating, reducing the electrophilicity of the cyanamide group compared to chlorine-substituted analogs.
    • Higher steric hindrance from methyl groups may limit reactivity in nucleophilic substitution reactions.

Dichloro-Substituted Aromatic Amines

2,6-Dichlorophenethylamine (CAS 14573-23-0)

  • Structure : Ethylamine side chain instead of cyanamide.
  • Key Differences :
    • The amine group is less electron-withdrawing than cyanamide, reducing acidity and altering solubility (amines are typically more basic).
    • Phenethylamine derivatives are often studied for biological activity (e.g., neurotransmitter analogs), whereas cyanamides may exhibit distinct reactivity in polymer or agrochemical applications .

Dichloro-Substituted Benzamides and Related Compounds

2,6-Dichlorobenzamide

  • Structure : Amide (-CONH₂) functional group instead of cyanamide.
  • Crystallographic Data : Studies on dichloro-aromatic amides reveal planar molecular geometries with intermolecular hydrogen bonding, enhancing thermal stability .
  • Key Differences :
    • Amides exhibit stronger hydrogen-bonding capacity than cyanamides, affecting solubility and crystal packing.
    • Reduced electrophilicity compared to cyanamides, limiting utility in reactions requiring electron-deficient aromatic systems.

Other Cyanamide Derivatives

2-Cyano-N-(2,6-dimethylphenyl)acetamide (CAS 53984-98-8)

  • Structure: Acetamide backbone with a cyano group and 2,6-dimethyl substitution.
  • The cyano group’s position on the acetamide alters conjugation effects compared to phenylcyanamide.

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Electron Effect Hydrogen Bonding Typical Applications
Cyanamide Strongly EW Moderate Polymer crosslinkers, ligands
Amide Mildly EW Strong Pharmaceuticals, materials
Amine ED Weak Bioactive molecules

EW = Electron-Withdrawing; ED = Electron-Donating

Research Findings and Implications

  • Synthetic Efficiency : Methyl-substituted phenylcyanamides achieve higher yields (92%) compared to chloro-substituted analogs, likely due to reduced steric and electronic challenges .
  • Crystallography : Dichloro-aromatic amides exhibit planar geometries with hydrogen-bonded networks, suggesting superior thermal stability over cyanamides .
  • Reactivity : Chlorine substituents enhance the electrophilicity of cyanamides, making them suitable for nucleophilic aromatic substitution reactions, whereas methyl groups favor steric stabilization.

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